3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines This compound is characterized by its unique structure, which includes a bromobenzyl group, a methyl group, and a phenyl group attached to an oxazolo[2,3-f]purine core
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-4-methyl-7-phenylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-7-9-15(22)10-8-13)25-12-16(29-20(25)23-18)14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFXGXIHGYCNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)Br)N4C=C(OC4=N2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazolo[2,3-f]purine core: This can be achieved through a cyclization reaction involving a suitable purine derivative and an appropriate reagent to form the oxazole ring.
Introduction of the bromobenzyl group: This step often involves a nucleophilic substitution reaction where a bromobenzyl halide reacts with the oxazolo[2,3-f]purine core.
Methylation and phenylation: These steps can be carried out using standard methylation and phenylation reagents under appropriate conditions to introduce the methyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazolo[2,3-f]purine-2,4-dione derivatives.
Reduction: Formation of reduced oxazolo[2,3-f]purine derivatives.
Substitution: Formation of substituted oxazolo[2,3-f]purine derivatives with various functional groups.
Scientific Research Applications
3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- 3-(4-methylbenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Uniqueness
The uniqueness of 3-(4-bromobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs. The presence of the bromobenzyl group, in particular, can influence the compound’s reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
